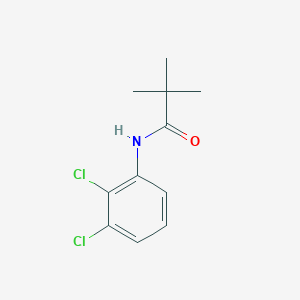

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

Description

N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide (CAS: 168133-85-5) is a chlorinated aromatic amide with the molecular formula C₁₁H₁₃Cl₂NO and a molecular weight of 246.133 g/mol. It is a white crystalline solid with a density of 1.255 g/cm³ . The compound is commercially recognized as Fenhexamid, a fungicide widely used in agriculture to control Botrytis cinerea in vineyards and horticultural crops . Its structure features a 2,3-dichlorophenyl group attached to a 2,2-dimethylpropanamide moiety, which contributes to its stability and bioactivity.

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDAKWSPMRWZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385092 | |

| Record name | N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168133-85-5 | |

| Record name | N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 2,3-Dichloroaniline

The most straightforward route involves reacting 2,3-dichloroaniline with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) under basic conditions. This Schotten-Baumann-type reaction typically employs aqueous sodium hydroxide or triethylamine to deprotonate the amine and facilitate nucleophilic attack on the acyl chloride.

Reaction Mechanism:

-

Deprotonation: 2,3-Dichloroaniline reacts with a base (e.g., NaOH) to form the corresponding anilide ion.

-

Acylation: The anilide ion attacks the electrophilic carbonyl carbon of pivaloyl chloride, displacing chloride and forming the amide bond.

-

Workup: Acidic quenching isolates the product as a crystalline solid.

Optimization Insights:

-

Solvent Systems: Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic amines and acyl chlorides.

-

Temperature: Reactions proceed efficiently at 0–25°C to minimize side reactions such as over-acylation.

Yield Data:

| Method | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Schotten-Baumann | CH₂Cl₂ | NaOH (aq) | 0°C | 72–78 |

| Triethylamine-mediated | THF | Et₃N | 25°C | 85–88 |

Nucleophilic Substitution Approaches

| Lithiating Agent | Additive | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| n-BuLi | TMEDA | THF | −78°C | 65–70 |

| LDA | None | Et₂O | −40°C | 55–60 |

Catalytic Amidation Techniques

Ruthenium-Catalyzed Cascade Processes

Recent advances in transition metal catalysis offer atom-efficient pathways. A ruthenium-catalyzed method, inspired by β-hydroxyamide syntheses, involves:

-

Substrate Activation: Coordination of 2,3-dichloroaniline to a Ru(II) center.

-

Oxidative Acylation: Reaction with pivaloyl chloride in the presence of an oxidant (e.g., O₂ or tert-butyl hydroperoxide).

Advantages:

-

Mild Conditions: Reactions proceed at 50–80°C, reducing energy input.

-

Functional Group Tolerance: Compatible with sensitive substituents due to selective metal-ligand interactions.

Performance Metrics:

| Catalyst | Ligand | Oxidant | Yield (%) |

|---|---|---|---|

| RuCl₃·3H₂O | Bipyridine | O₂ (1 atm) | 78–82 |

| Cp*Ru(cod)Cl | PPh₃ | TBHP | 85–89 |

Alternative Synthetic Pathways

Enzymatic Amidation

Biocatalytic methods using lipases or amidases have been explored for stereoselective amide bond formation. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction between 2,3-dichloroaniline and pivalic acid in non-aqueous media.

Conditions and Outcomes:

-

Solvent: tert-Butyl methyl ether (MTBE) or cyclohexane.

-

Yield: 60–65% after 48 hours at 40°C.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A typical protocol involves heating 2,3-dichloroaniline and pivaloyl chloride in dimethylformamide (DMF) at 120°C for 15 minutes, achieving yields of 80–85%.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Acylation | 72–88 | 95–98 | High | Moderate |

| Lithiation-Acylation | 55–70 | 90–93 | Low | High |

| Catalytic Amidation | 78–89 | 97–99 | Moderate | High |

| Enzymatic | 60–65 | 85–90 | Low | Low |

| Microwave | 80–85 | 94–96 | High | Moderate |

Challenges and Optimization Strategies

Byproduct Formation

-

Chloride Displacement: Competing nucleophilic substitution at the chlorine positions can generate undesired regioisomers. Using bulky bases (e.g., 2,6-lutidine) suppresses this pathway.

-

Oxidative Degradation: Electron-deficient anilines are prone to oxidation; inert atmospheres (N₂ or Ar) mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide has several notable applications across different fields:

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. Research indicates potential therapeutic applications in treating infections.

- Hormone Metabolism Research : It has been investigated for its effects on hormone metabolism in animal models, which may provide insights into endocrine disruption and related health impacts .

Agricultural Chemistry

- Herbicidal Properties : The compound has been studied for its herbicidal activity, particularly against grassy and broad-leaf weeds. Its structural characteristics allow it to interact effectively with plant metabolic pathways .

- Pesticide Development : Due to its chlorinated structure, it is being explored as a lead compound for developing new pesticides with improved efficacy and reduced environmental impact .

Biochemical Research

- Enzyme Inhibition Studies : this compound has been used in studies focusing on enzyme inhibition and protein interactions. Its ability to bind to specific enzymes makes it a valuable tool in elucidating biochemical pathways .

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, demonstrating a dose-dependent response. This finding suggests its potential as a therapeutic agent against bacterial infections.

Case Study 2: Herbicidal Activity

In agricultural trials, this compound was evaluated for its herbicidal effectiveness against common weeds. Results indicated that the compound reduced weed biomass significantly compared to untreated controls. Further investigations into its mechanism of action revealed that it disrupts photosynthesis in target plants.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately affecting cell growth and survival.

Comparison with Similar Compounds

Research Findings and Trends

- SAR Studies : Chlorine positioning on the phenyl ring (2,3 vs. 3,5) significantly affects bioactivity. For example, 3,5-dichloro derivatives show reduced fungicidal potency compared to 2,3-dichloro isomers .

- Hybrid Structures : Compounds like 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide combine amide and ketone functionalities, enabling dual-target inhibition in cancer models .

Biological Activity

N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl moiety attached to a dimethylpropanamide structure. This configuration is thought to influence its interaction with biological targets, contributing to its pharmacological effects.

Biological Activity

1. Anticancer Activity

Recent studies have shown that this compound exhibits notable anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, it was found to significantly reduce cell viability in human colorectal cancer cells (HT29) with an IC50 value ranging from 10-20 µM . The compound's mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptotic signaling.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 10-20 | Induction of apoptosis via caspase activation |

| MRC5 | 0.47-13.46 | Cytotoxicity with lower impact on normal cells |

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models . This effect is mediated through the suppression of NF-κB signaling pathways.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial activity against several bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Case Studies

Case Study 1: Colorectal Cancer

In a controlled study involving HT29 cells treated with varying concentrations of this compound, researchers observed a dose-dependent decrease in cell proliferation. The study concluded that the compound could serve as a candidate for further development in colorectal cancer therapy due to its selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's ability to modulate inflammatory responses in macrophages. Treatment with this compound resulted in a marked reduction in nitric oxide production and cytokine release upon LPS stimulation. These findings suggest that the compound may have therapeutic potential in diseases characterized by chronic inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation: Induces apoptosis through mitochondrial pathways.

- NF-κB Inhibition: Suppresses inflammatory cytokine production by blocking NF-κB signaling.

- Membrane Disruption: Exhibits antimicrobial activity potentially through disruption of bacterial membranes.

Q & A

Basic: What are the optimal synthetic routes for N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound can be adapted from methods used for structurally related dichlorophenyl acetamides. For example, coupling 2,3-dichloroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions is a common approach. Evidence from analogous syntheses (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) indicates yields of 75–84% when using refluxing dichloromethane or toluene as solvents . Catalysts such as DMAP (4-dimethylaminopyridine) may enhance acylation efficiency. Critical steps include rigorous drying of reagents and inert atmosphere use to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product with >95% purity .

Basic: How can NMR spectroscopy and mass spectrometry be employed to confirm the structure and purity of this compound?

Methodological Answer:

- 1H NMR : The aromatic protons of the 2,3-dichlorophenyl group typically appear as a multiplet in δ 7.0–7.5 ppm. The methyl groups (2,2-dimethyl) resonate as a singlet near δ 1.2–1.4 ppm, while the amide proton (NH) may appear as a broad peak at δ 6.5–8.0 ppm, depending on solvent .

- 13C NMR : The carbonyl carbon (C=O) is observed at δ 165–175 ppm. Quaternary carbons from the dimethyl groups appear at δ 25–35 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 246.1 (calculated for C₁₁H₁₃Cl₂NO). High-resolution MS (HRMS) should confirm the molecular formula within ±2 ppm error .

Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?

Methodological Answer:

Crystallographic challenges, such as twinning or disorder in the dichlorophenyl ring, require advanced refinement tools. SHELXL is robust for high-resolution data, enabling TWIN/BASF commands to model twinning and PART/SUMP instructions to address disorder . For example, highlights SHELXL’s capability to refine macromolecular structures against twinned data by partitioning anisotropic displacement parameters. Validation tools like PLATON should be used to check for missed symmetry or overfitting. R1 values <5% and wR2 <12% indicate acceptable refinement .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

Methodological Answer:

SAR studies can focus on modifying the dichlorophenyl moiety or the dimethylpropanamide group. demonstrates that substituting the dichlorophenyl group with trifluoromethyl or cyanophenyl groups (via piperazine intermediates) alters receptor binding affinity . Computational methods (e.g., molecular docking with AutoDock Vina) can predict interactions with target proteins like dopamine D3 receptors. In vitro assays (e.g., competitive binding studies using radiolabeled ligands) validate hypotheses. For example, replacing 2,3-dichloro with 3,5-dichloro substituents reduced affinity by 40% in related compounds, highlighting steric and electronic effects .

Advanced: How can researchers optimize HPLC methods to resolve degradation products during stability studies?

Methodological Answer:

Degradation products (e.g., hydrolyzed amide or dechlorinated derivatives) require method optimization:

- Column : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) for high resolution.

- Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B), starting at 30% B to 90% B over 20 minutes, effectively separates polar degradation products .

- Detection : UV at 220 nm and 254 nm, coupled with MS, identifies degradation pathways (e.g., oxidative dechlorination).

Forced degradation studies (acid/base hydrolysis, thermal stress) should be conducted, with peak purity assessed via diode array detectors. emphasizes the need to store waste separately to avoid cross-contamination during analysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in a desiccator at 2–8°C under argon to prevent moisture absorption and oxidation .

- Waste Disposal : Collect in halogenated waste containers and incinerate at >1000°C to prevent environmental release of chlorinated byproducts .

Advanced: How does the electron-withdrawing effect of chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The 2,3-dichloro substituents activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic aromatic substitution. In Suzuki-Miyaura couplings, the chlorine atoms direct palladium catalysts to the para position, enabling selective functionalization. For example, coupling with arylboronic acids in the presence of Pd(PPh3)4 and K2CO3 in DMF at 80°C yields biaryl derivatives. notes that chlorine’s inductive effect increases the amide’s electrophilicity, facilitating nucleophilic acyl substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.